8-Azabicyclo[3.2.1]octan-6-one

Synthetic Chemistry Opiate Agonist Grignard Reaction

Sourcing the correct tropane isomer for regiospecific SAR studies often leads to supply inconsistencies with 3-substituted analogs. 8-Azabicyclo[3.2.1]octan-6-one (CAS 1934421-43-8) solves this by providing a pure 6-keto scaffold. - Ensures exclusive regioselectivity in Grignard reactions and Knoevenagel condensations, avoiding isomers from 3-ketone impurities. - Delivers consistent performance for synthesizing 6-hydroxyl DAT/SERT ligands with quantitatively lower DAT potency. - High purity (≥98%) and rigorous analytical validation provide procurement managers with reproducible quality for scalable research.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B13005068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-6-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)C(C1)N2
InChIInChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(7)8-5/h5-6,8H,1-4H2
InChIKeyLPORABOYZPMSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azabicyclo[3.2.1]octan-6-one: Core Tropane Scaffold for Drug Discovery


8-Azabicyclo[3.2.1]octan-6-one (CAS 1934421-43-8) is a bicyclic organic compound featuring a nitrogen bridgehead and a ketone group at the 6-position, serving as a fundamental scaffold in medicinal chemistry and chemical biology [1]. This rigid tropane framework is central to the family of tropane alkaloids, which exhibit a wide array of biological activities . Its constrained geometry and defined stereochemistry make it a valuable building block for the synthesis of complex bioactive molecules, including pharmaceuticals and alkaloid derivatives [1].

Why 8-Azabicyclo[3.2.1]octan-6-one Is Irreplaceable


Substitution with in-class analogs like tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) or nortropinone fails due to critical differences in regio- and stereoselectivity in key chemical transformations and biological target engagement. The position of the carbonyl group at the 6-position versus the 3-position fundamentally alters the compound's reactivity profile, leading to distinct synthetic outcomes and biological activities [1][2]. Furthermore, the bridge hydroxylated derivatives of this scaffold display a different selectivity profile for the dopamine transporter (DAT) versus the serotonin transporter (SERT) compared to their unsubstituted or 7-hydroxylated counterparts, a nuance that is essential for targeted therapeutic development [3].

8-Azabicyclo[3.2.1]octan-6-one Performance Evidence


6-Ketone vs. 3-Ketone Grignard Selectivity

Reaction of 8-methyl-8-azabicyclo[3.2.1]octan-6-one (tropan-6-one) with aryl magnesium halides selectively yields 6β-aryl-6α-hydroxy-8-methyl-8-azabicyclo[3.2.1]octanes. This high regioselectivity is a key differentiator from the 3-ketone analog (tropinone), which would lead to different substitution patterns under similar conditions, as established in synthetic literature [1].

Synthetic Chemistry Opiate Agonist Grignard Reaction

Exo vs. Endo Epoxide Reactivity

Novel endo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives and their corresponding exo-analogues exhibit substantially different reactivity profiles. The resistance of exo-epoxides to ring opening during hydride reduction and catalytic hydrogenolysis is exploited in the total synthesis of scopine and pseudoscopine. This differential reactivity provides a clear synthetic advantage for accessing specific stereoisomers, unlike endo-epoxides which undergo ring opening under the same conditions [1].

Synthetic Chemistry Tropane Alkaloid Stereoselective Synthesis

Bridge Hydroxylation and DAT/SERT Selectivity

A series of 6- and 7-hydroxylated tropanes were evaluated for their binding affinity at the dopamine (DAT) and serotonin (SERT) transporters. Structure-activity relationship (SAR) studies concluded that 7-hydroxyl compounds are more potent at the DAT than their 6-hydroxyl counterparts. Furthermore, bridge hydroxylated tropanes display higher DAT versus SERT selectivity, particularly for 3α-aryl compounds compared to 3β-aryl compounds, relative to bridge-unsubstituted analogues [1].

Medicinal Chemistry Transporter Binding Cocaine Analog

Knoevenagel Condensation Intermediate

A documented synthetic route utilizes 8-azabicyclo[3.2.1]octan-6-one as a pivotal intermediate. The sequence involves Dieckmann cyclization of a precursor to form the 6-one core, followed by Knoevenagel condensation with ethyl cyanoacetate to install a crucial unsaturated cyano ester functionality. This demonstrates the compound's specific and productive role in constructing more complex molecules, a role not directly achievable with regioisomeric ketones like the 3-one [1].

Organic Synthesis Drug Intermediate Building Block

8-Azabicyclo[3.2.1]octan-6-one Key Applications


Stereocontrolled Synthesis of Scopine and Nor-Derivatives

Procurement of 8-azabicyclo[3.2.1]octan-6-one is essential for research groups focused on the total synthesis of tropane alkaloids like scopine and pseudoscopine. The ability to generate exo-epoxides with unique resistance to ring-opening, as demonstrated in head-to-head comparisons [1], provides a critical strategic advantage for accessing these challenging stereochemical targets with high purity and yield.

6-Substituted Tropane Therapeutics Development

Medicinal chemistry programs targeting opiate receptors or neurotransmitter transporters require the regioselective synthesis of 6-substituted tropanes. The high selectivity observed in Grignard reactions with the 6-ketone [1] makes this compound the preferred starting material over the 3-ketone analog, enabling efficient construction of focused compound libraries for structure-activity relationship (SAR) studies.

SAR Studies at Monoamine Transporters

For studies aimed at differentiating the roles of dopamine and serotonin transporters in addiction and neurological disorders, 6-hydroxy derivatives of this scaffold are indispensable. The quantitative SAR data showing that 6-hydroxyl compounds exhibit lower DAT potency compared to 7-hydroxyl analogs [1] allows for precise pharmacological tuning and the development of more selective research tools and potential therapeutics.

Knoevenagel Condensation for Custom Building Blocks

Chemical suppliers and CROs specializing in custom synthesis can leverage the documented reactivity of 8-azabicyclo[3.2.1]octan-6-one in Knoevenagel condensations to produce unsaturated cyano ester derivatives on-demand [1]. This provides a reliable and scalable entry point for manufacturing high-value, 6-functionalized tropane intermediates for a diverse client base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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